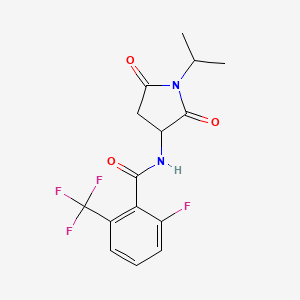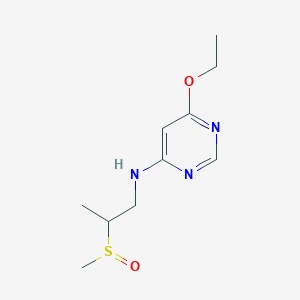![molecular formula C13H19NO B7632064 [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol is a chemical compound that has garnered significant attention in the scientific research community. It is a potent and selective inhibitor of a specific protein kinase known as PIM1. This kinase plays a crucial role in the regulation of numerous cellular processes, including cell proliferation, differentiation, and survival. The inhibition of PIM1 by [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to have several potential applications in various areas of scientific research.
作用機序
The mechanism of action of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol involves the binding of the compound to the ATP-binding site of PIM1. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cell proliferation and survival. The selectivity of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol for PIM1 over other kinases is due to the unique conformation of the ATP-binding site in PIM1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol are primarily related to its inhibition of PIM1. Inhibition of PIM1 has been shown to lead to the inhibition of cancer cell growth, increased sensitivity to chemotherapy, and decreased inflammation. Additionally, [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to have minimal toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol for lab experiments include its high selectivity for PIM1, its potency as an inhibitor, and its minimal toxicity in vivo. However, there are also some limitations to its use in lab experiments. The synthesis of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol is complex and time-consuming, which can limit its availability for researchers. Additionally, the inhibition of PIM1 by [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol may not be specific to cancer cells, leading to potential off-target effects.
将来の方向性
There are several future directions for the research and development of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol. One potential direction is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective PIM1 inhibitors based on the structure of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol. Additionally, further research is needed to determine the potential applications of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol in the treatment of other diseases, such as viral infections and inflammatory disorders.
合成法
The synthesis of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol involves a multi-step process that begins with the preparation of 3-bromoaniline. This intermediate is then reacted with cyclopropylmagnesium bromide to form the corresponding cyclopropylamine. The final step involves the reduction of this compound with lithium aluminum hydride to yield [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol. This synthesis method has been optimized and refined over the years to improve the yield and purity of the final product.
科学的研究の応用
The most significant application of [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol in scientific research is as a PIM1 inhibitor. PIM1 is a protein kinase that is overexpressed in several types of cancer, making it an attractive target for cancer therapy. [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to inhibit PIM1 in vitro and in vivo, leading to the inhibition of cancer cell growth and increased sensitivity to chemotherapy. Additionally, [3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol has been shown to have potential applications in the treatment of other diseases, such as inflammatory disorders and viral infections.
特性
IUPAC Name |
[3-(1-cyclopropylpropan-2-ylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(7-11-5-6-11)14-13-4-2-3-12(8-13)9-15/h2-4,8,10-11,14-15H,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHBKOKASWWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)NC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)

![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)